molecular formula C21H17N5O4S B2631515 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide CAS No. 880419-21-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide

Cat. No.: B2631515
CAS No.: 880419-21-6
M. Wt: 435.46
InChI Key: HAYBYOMOTBAZSL-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a phenyl group at position 1 and a sulfanylacetamide moiety at position 4.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4S/c27-18(22-9-13-6-7-16-17(8-13)30-12-29-16)11-31-21-24-19-15(20(28)25-21)10-23-26(19)14-4-2-1-3-5-14/h1-8,10H,9,11-12H2,(H,22,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYBYOMOTBAZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole intermediate, followed by the formation of the pyrazolopyrimidine core. The final step involves the coupling of these intermediates with the sulfanylacetamide group under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding or inhibition, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and bioactivity profiles. Below is a detailed analysis:

Structural Analogs with Pyrazolo-Pyrimidinone Cores
Compound Name Core Structure Substituents Biological Activity References
Target Compound Pyrazolo[3,4-d]pyrimidinone - 1-Phenyl
- 6-Sulfanylacetamide (2H-1,3-benzodioxol-5-ylmethyl)
Not Reported
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide Pyrazolo[4,3-d]pyrimidinone - 1-Ethyl, 3-Methyl
- 6-(4-fluorobenzyl)
- 5-Sulfanylacetamide (2-furylmethyl)
Not Reported
N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole - 4-Allyl, 5-Pyridinyl
- 3-Sulfanylacetamide (4-benzyloxyphenyl)
Not Reported

Key Observations :

  • Core Heterocycle: The target compound’s pyrazolo[3,4-d]pyrimidinone core differs from the pyrazolo[4,3-d]pyrimidinone in , which alters ring substitution patterns and electronic properties.
  • Substituent Effects :
    • The 2H-1,3-benzodioxole group in the target compound may enhance lipophilicity compared to the 2-furylmethyl group in , influencing membrane permeability .
    • Fluorine substitution in ’s 4-fluorobenzyl group could improve metabolic stability relative to the target’s phenyl group .
Functional Group Comparisons
  • Sulfanylacetamide Moiety : Common in all analogs, this group likely contributes to hydrogen bonding or covalent interactions with biological targets. However, the terminal substituent (e.g., benzodioxole vs. furylmethyl) modulates steric and electronic effects .
Bioactivity Gaps
  • This underscores the need for future studies on kinase inhibition, antimicrobial activity, or ADMET profiling .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on pharmacological properties and relevant research findings.

Structural Characteristics

The compound features a benzodioxole moiety and a pyrazolo-pyrimidine derivative. The molecular formula is C20H15N3O4SC_{20}H_{15}N_{3}O_{4}S with a molecular weight of approximately 393.42 g/mol. Its structure is characterized by the following features:

Property Details
Molecular Weight393.42 g/mol
Molecular FormulaC20 H15 N3 O4 S
SMILESC(c1ccc2c(c1)OCO2)NC(CN1C=Nc2c3ccccc3sc2C1=O)=O
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Polar Surface Area66.421 Ų

Anti-inflammatory Effects

Compounds containing benzodioxole moieties are frequently associated with anti-inflammatory properties. Although detailed studies on this specific compound are scarce, the structural components suggest a potential for modulating inflammatory pathways.

Antimicrobial Activity

The pyrazolo-pyrimidine core has been linked to antimicrobial effects in previous research. While there is no direct evidence available for this compound's antimicrobial activity, related compounds have shown efficacy against various pathogens.

Currently, there is no comprehensive literature detailing the mechanism of action for N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(...). However, the presence of the pyrazolo-pyrimidine structure indicates potential interactions with biological targets such as enzymes involved in metabolic pathways or cell signaling processes.

Case Studies and Research Findings

Several studies have explored related compounds with similar structures:

  • Antitubercular Activity : A study on benzo-[d]-imidazo-[2,1-b]-thiazole derivatives demonstrated significant activity against Mycobacterium tuberculosis with IC50 values as low as 2.03 μM .
  • Molecular Docking Studies : Research involving molecular docking has shown that structurally similar compounds can effectively bind to target proteins involved in disease pathways .

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